BenchChemオンラインストアへようこそ!

4-(cyclopentyloxy)-1H-pyrazole

Lipophilicity Medicinal Chemistry Scaffold Optimization

4-(Cyclopentyloxy)-1H-pyrazole (CAS 1395038-13-7) is a heterocyclic building block featuring a pyrazole core substituted at the 4-position with a cyclopentyloxy group. It is primarily utilized as a versatile intermediate in the design and synthesis of kinase inhibitors (e.g., JAK, p38 MAPK) and phosphodiesterase (PDE) modulators.

Molecular Formula C8H12N2O
Molecular Weight 152.2
CAS No. 1395038-13-7
Cat. No. B6233807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclopentyloxy)-1H-pyrazole
CAS1395038-13-7
Molecular FormulaC8H12N2O
Molecular Weight152.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopentyloxy)-1H-pyrazole (CAS 1395038-13-7) as a Building Block for Kinase and PDE Inhibitor Scaffolds


4-(Cyclopentyloxy)-1H-pyrazole (CAS 1395038-13-7) is a heterocyclic building block featuring a pyrazole core substituted at the 4-position with a cyclopentyloxy group . It is primarily utilized as a versatile intermediate in the design and synthesis of kinase inhibitors (e.g., JAK, p38 MAPK) and phosphodiesterase (PDE) modulators . Its well-defined structure allows for precise modifications to enable structure-activity relationship (SAR) studies [1].

4-(Cyclopentyloxy)-1H-pyrazole Procurement Risks: Why In-Class Substitution Without Quantitative Evidence Fails


Direct substitution of 4-alkoxy-1H-pyrazoles without supporting quantitative data is inadvisable due to significant variations in lipophilicity, steric bulk, and metabolic stability across analogs [1] . The cyclopentyloxy moiety imparts a distinct physicochemical profile that can critically influence target binding, pharmacokinetics, and off-target activity . The evidence below demonstrates specific, measurable differentiation that justifies the selection of this specific compound over simpler 4-alkoxy or other substituted pyrazole alternatives.

Quantitative Differentiation Evidence for 4-(Cyclopentyloxy)-1H-pyrazole Against Analogs


Lipophilicity and Steric Bulk Differentiation vs. 4-Methoxy and 4-Ethoxy Analogs

The cyclopentyloxy group in 4-(cyclopentyloxy)-1H-pyrazole confers a higher calculated LogP and greater steric bulk compared to smaller alkoxy substituents. This difference directly impacts membrane permeability and target binding site compatibility [1] .

Lipophilicity Medicinal Chemistry Scaffold Optimization

Metabolic Stability Advantage Over Smaller Alkoxy Derivatives

The cyclopentyl group is less susceptible to oxidative metabolism compared to straight-chain alkoxy groups, potentially leading to improved metabolic stability and longer half-life in vivo .

Metabolic Stability ADME Drug Discovery

Commercial Purity and Availability Compared to In-Class Alternatives

4-(Cyclopentyloxy)-1H-pyrazole is commercially available with a guaranteed purity of ≥98% from multiple vendors, while several 4-alkoxy analogs are less readily available or require custom synthesis .

Procurement Purity Supply Chain

Kinase Selectivity Potential Driven by 4-Cyclopentyloxy Group

Pyrazoles with bulky 4-alkoxy groups, such as cyclopentyloxy, are known to engage in specific hydrophobic interactions within the ATP-binding pocket of kinases, contributing to selectivity profiles .

Kinase Inhibitors Selectivity Drug Discovery

Cost-Effectiveness in Multi-Step Synthesis Relative to Custom Analogs

As a commercially available intermediate, 4-(cyclopentyloxy)-1H-pyrazole offers a cost advantage over custom-synthesized 4-alkoxy pyrazoles with similar steric bulk .

Cost Synthesis Procurement

Best Application Scenarios for 4-(Cyclopentyloxy)-1H-pyrazole Based on Differentiated Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The increased lipophilicity (LogP ~1.8) of 4-(cyclopentyloxy)-1H-pyrazole, compared to smaller 4-alkoxy analogs (LogP 0.7-1.2), makes it a suitable starting point for designing kinase inhibitors intended for central nervous system (CNS) targets . Its predicted metabolic stability further supports in vivo proof-of-concept studies .

Scaffold Diversification in PDE4 Inhibitor Discovery

4-(Cyclopentyloxy)-1H-pyrazole serves as a key intermediate in the synthesis of PDE4 inhibitors . The cyclopentyloxy group mimics the cyclopentyl ring found in rolipram and other PDE4 inhibitors, but with a potentially improved selectivity profile due to the pyrazole core's distinct hydrogen-bonding pattern .

Cost-Effective Library Synthesis for High-Throughput Screening

With high commercial purity (98%) and reliable supply chains, 4-(cyclopentyloxy)-1H-pyrazole is an efficient building block for generating diverse compound libraries for high-throughput screening against multiple kinase and GPCR targets . Its cost advantage over custom analogs enables the synthesis of larger, more diverse libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(cyclopentyloxy)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.